Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 2095410-87-8 . It has a molecular weight of 288.71 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The synthesis of imidazo[1,5-a]pyridine involves a variety of chemical reactions. For instance, a transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Scientific Research Applications
Synthesis of Imidazo[1,5-a]pyridines Crawforth and Paoletti (2009) developed a one-pot synthesis method for imidazo[1,5-a]pyridines, starting from a carboxylic acid and 2-methylaminopyridines. This synthesis method, which utilizes propane phosphoric acid anhydride, allows for the introduction of various substituents at the 1- and 3-positions of the compound, potentially including Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (Crawforth & Paoletti, 2009).
Chemical Synthesis and Analysis Abe et al. (2010) synthesized Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, which are closely related to the compound of interest. Their study highlighted the synthesis process and the interesting behavior of these compounds in NMR spectra, indicating potential applications in chemical analysis and synthesis (Abe et al., 2010).
Future Directions
The synthesis of imidazo[1,5-a]pyridine and its derivatives continues to be a subject of intense research due to their unique chemical structure and versatility . Future directions in this field may involve the development of more efficient and environmentally friendly synthetic methodologies, as well as the exploration of new applications in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
ethyl 1-chlorosulfonylimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYBAQIRPUAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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